Cas no 1267324-99-1 ((1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol)

(1-Methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound featuring a triazole core substituted with a methyl group at the 1-position, a propyl group at the 5-position, and a hydroxymethyl functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The hydroxymethyl group enhances reactivity, enabling further derivatization, while the triazole ring contributes to stability and potential bioactivity. Its well-defined molecular architecture makes it valuable for designing targeted compounds with improved selectivity. The compound is typically synthesized via click chemistry, ensuring high purity and yield, and is compatible with standard organic reaction conditions.
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol structure
1267324-99-1 structure
Product name:(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
CAS No:1267324-99-1
MF:C7H13N3O
Molecular Weight:155.197621107101
CID:6554277
PubChem ID:82207629

(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
    • 1H-1,2,3-Triazole-4-methanol, 1-methyl-5-propyl-
    • インチ: 1S/C7H13N3O/c1-3-4-7-6(5-11)8-9-10(7)2/h11H,3-5H2,1-2H3
    • InChIKey: YESHPUYVFNDBAP-UHFFFAOYSA-N
    • SMILES: N1(C)C(CCC)=C(CO)N=N1

じっけんとくせい

  • 密度みつど: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 296.8±32.0 °C(Predicted)
  • 酸度系数(pKa): 13.06±0.10(Predicted)

(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1277968-0.5g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
0.5g
$1866.0 2023-06-08
Enamine
EN300-1277968-5.0g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
5g
$5635.0 2023-06-08
Enamine
EN300-1277968-100mg
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
100mg
$615.0 2023-10-01
Enamine
EN300-1277968-0.05g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
0.05g
$1632.0 2023-06-08
Enamine
EN300-1277968-1.0g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
1g
$1944.0 2023-06-08
Enamine
EN300-1277968-2.5g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
2.5g
$3809.0 2023-06-08
Enamine
EN300-1277968-10.0g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
10g
$8357.0 2023-06-08
Enamine
EN300-1277968-0.25g
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
0.25g
$1789.0 2023-06-08
Enamine
EN300-1277968-50mg
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
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50mg
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Enamine
EN300-1277968-2500mg
(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
1267324-99-1
2500mg
$1370.0 2023-10-01

(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol 関連文献

(1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanolに関する追加情報

Introduction to (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1267324-99-1)

The compound (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS number 1267324-99-1, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This triazol-based structure exhibits a unique combination of functional groups that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of both methyl and propyl substituents on the triazole ring introduces a degree of steric hindrance and electronic modulation, which can be exploited to fine-tune the pharmacological properties of the compound.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and structural versatility. Triazoles, in particular, have emerged as crucial scaffolds in medicinal chemistry due to their ability to form stable complexes with biological targets and their wide range of pharmacological effects. The specific derivative (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is of interest because it combines the favorable characteristics of the triazole core with additional functional groups that can enhance its interaction with biological systems.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The hydroxymethyl group at the 4-position of the triazole ring provides a reactive site for further functionalization, allowing chemists to design molecules with tailored properties. This reactivity has been leveraged in several synthetic strategies aimed at creating novel drug candidates with enhanced efficacy and reduced side effects.

Recent studies have highlighted the importance of understanding the structural and electronic properties of heterocyclic compounds in predicting their biological behavior. Computational methods, such as molecular modeling and quantum mechanical calculations, have been instrumental in elucidating the interactions between (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol and potential biological targets. These studies have revealed that the compound can engage in multiple binding modes with proteins, suggesting its versatility as a pharmacophore.

The synthesis of (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, making it possible to produce this compound on a larger scale for industrial applications.

In the realm of drug discovery, this compound has been explored for its potential therapeutic applications. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, its structure resembles known bioactive molecules that target pathways involved in inflammation and cancer. While further research is needed to fully characterize its pharmacological profile, these initial findings are promising and warrant further investigation.

The role of computational chemistry in drug discovery cannot be overstated. By leveraging computational tools, researchers can rapidly screen large libraries of compounds for potential bioactivity. This approach has been particularly effective for heterocyclic compounds like (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol, where subtle changes in structure can significantly impact biological activity. Such computational studies have guided experimental efforts and led to the identification of novel lead compounds with high therapeutic potential.

Another exciting aspect of this compound is its potential use as a biochemical probe. By studying how it interacts with biological targets, researchers can gain insights into the mechanisms underlying various diseases. This information can then be used to develop more targeted therapies that address specific disease pathways more effectively.

The development of new synthetic methodologies is also crucial for advancing research in this area. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic frameworks like that of (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol. These methods not only improve yield but also allow for greater flexibility in designing molecules with desired properties.

In conclusion, (1-methyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1267324-99) is a fascinating compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and reactivity make it a valuable tool for drug discovery and biochemical research. As our understanding of heterocyclic chemistry continues to grow, compounds like this one will undoubtedly play an increasingly important role in developing new treatments for human diseases.

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